molecular formula C7H10O4 B1580830 Cyclopentane-1,3-dicarboxylic acid CAS No. 4056-78-4

Cyclopentane-1,3-dicarboxylic acid

Cat. No. B1580830
CAS RN: 4056-78-4
M. Wt: 158.15 g/mol
InChI Key: LNGJOYPCXLOTKL-UHFFFAOYSA-N
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Description

Cyclopentane-1,3-dicarboxylic acid (1,3-CPDC) is a cyclic dicarboxylic acid derived from cyclopentane and is widely used in the synthesis of various compounds. 1,3-CPDC has been studied extensively in recent years due to its potential applications in pharmaceuticals, cosmetics, and materials science. This article will provide a comprehensive overview of 1,3-CPDC, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.

Scientific Research Applications

Novel Isostere for Carboxylic Acid Functional Group

Cyclopentane-1,3-diones, closely related to cyclopentane-1,3-dicarboxylic acid, have been identified as novel isosteres for the carboxylic acid functional group. These compounds exhibit physical-chemical properties similar to carboxylic acids and tetrazole residues, suggesting their potential as substitutes in drug design. Their application in synthesizing thromboxane A2 prostanoid receptor antagonists demonstrates their utility, offering nanomolar IC(50) and K(d) values comparable to established compounds (Ballatore et al., 2011).

Enantioselective Synthesis of Cyclopentanones

An innovative approach for the enantioselective synthesis of 3,4-disubstituted cyclopentanones from enals has been developed. This process, catalyzed by N-heterocyclic carbenes (NHC) and involving single-electron oxidants, highlights the synthetic utility of radical intermediates in forming cyclopentanone derivatives, expanding the toolkit for creating cyclic compounds with potential pharmaceutical applications (White & Rovis, 2015).

Carboxylation of Alkanes to Carboxylic Acids

Research on the vanadium-catalyzed carboxylation of linear and cyclic C5 and C6 alkanes, including cyclopentane, into carboxylic acids under mild conditions has been reported. This method offers a promising route for the efficient conversion of simple hydrocarbons into valuable carboxylic acids, with potential implications in synthesizing intermediates for pharmaceuticals and other chemicals (Reis et al., 2005).

Rearrangement of Cyclopentane-1,3-diyl Radical Cations

The rearrangement of cyclopentane-1,3-diyl radical cations, generated by electron transfer from azoalkanes or bicyclo[2.2.0]pentanes, into cyclopentene derivatives via 1,2-migration offers a unique pathway for synthesizing complex polycyclic structures. This method provides insights into regio- and diastereoselectivities in organic synthesis, presenting new opportunities for the creation of novel compounds (Adam & Heidenfelder, 2010).

properties

IUPAC Name

cyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGJOYPCXLOTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901709
Record name 1,3-Cyclopentanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentane-1,3-dicarboxylic acid

CAS RN

4056-78-4
Record name 1,3-Cyclopentanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4056-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclopentanedicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004056784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclopentanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 22-L, 3-neck, round bottom flask was equipped with a mechanical stirrer, a J-KEM temperature controller, and a nitrogen inlet. The flask was charged with norbornene (200 g, 2.123 mol), ethyl acetate (1.95 L), and acetonitrile (1.95 L). The reaction mixture was cooled to 5° C. using an acetone/dry ice bath. Ruthenium trichloride (9.69 g, 46.72 mmol) was added in one portion followed by the slow addition of a suspension of sodium periodate (1.816 kg, 8.707 mol) in water (2.925 L) over 30 min. The reaction slowly began to exotherm and was monitored to keep the temperature between 10° C. and 15° C. After 90 min the reaction mixture suddenly thickened to the point where stirring was difficult and exothermed rapidly up to 39° C. (a large amount of dry ice was added to the cooling bath to control the exotherm). The reaction mixture was allowed to cool to 20° C., the dry ice/acetone bath was removed, and the mixture was stirred at room temperature overnight. The solids were removed by filtration through a pad of celite and the filtrate was concentrated to a solid which was triturated with hexane (2 L), filtered, and rinsed with hexane (2×500 mL) to yield 195 g (58%) of cyclopentane-1,3-dicarboxylic acid. 1H NMR (500 Hz, DMSO-d6) δ ppm 12.07 (s, 2H), 2.66-2.73 (m, 2H), 2.06-2.12 (m, 1H), 1.85-1.89 (m, 1H), 1.72-1.85 (m, 4H).
[Compound]
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
1.95 L
Type
reactant
Reaction Step Two
Quantity
1.95 L
Type
solvent
Reaction Step Two
Quantity
1.816 kg
Type
reactant
Reaction Step Three
Name
Quantity
2.925 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.69 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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